In Vitro Antiviral Potency: Presatovir vs. JNJ-53718678 and Sisunatovir
Presatovir demonstrates superior in vitro potency against a broad panel of RSV clinical isolates compared to two other advanced fusion inhibitors, JNJ-53718678 (rilematovir) and sisunatovir (RV521). While all three are potent, Presatovir's mean EC50 of 0.43 nM is approximately three-fold lower than the reported IC50/EC50 values for JNJ-53718678 and sisunatovir, indicating a higher intrinsic antiviral activity [1][2].
| Evidence Dimension | Antiviral Potency (Mean Effective Concentration) |
|---|---|
| Target Compound Data | 0.43 nM (EC50) |
| Comparator Or Baseline | JNJ-53718678: 1.2 nM (EC50 in HBECs) or 0.5 nM (IC50 in HeLa cells); Sisunatovir (RV521): 1.2 nM (mean IC50) |
| Quantified Difference | Presatovir's EC50 is ~2.8-fold more potent than JNJ-53718678's EC50 and ~2.8-fold more potent than Sisunatovir's mean IC50. |
| Conditions | Presatovir: EC50 against a panel of 75 RSV A and B clinical isolates in a cytopathic effect (CPE) assay [1]. JNJ-53718678: EC50 in human bronchial epithelial cells (HBECs) or IC50 in HeLa cells . Sisunatovir: mean IC50 against a panel of RSV A and B laboratory strains and clinical isolates [2]. |
Why This Matters
Higher intrinsic potency can translate to lower effective doses, potentially improving the therapeutic index and reducing off-target effects in both in vitro and in vivo models.
- [1] Mackman RL, Sangi M, Sperandio D, Parrish JP, Eisenberg E, Perron M, Hui H, Zhang L, Siegel D, Yang H, Saunders O, Boojamra C, Lee G, Samuel D, Babaoglu K, Carey A, Gilbert BE, Piedra PA, Strickley R, Iwata Q, Hayes J, Stray K, Kinkade A, Theodore D, Jordan R, Desai M, Cihlar T. Discovery of an oral respiratory syncytial virus (RSV) fusion inhibitor (GS-5806) and clinical proof of concept in a human RSV challenge study. J Med Chem. 2015 Feb 26;58(4):1630-43. View Source
- [2] Cockerill GS, et al. Discovery of Sisunatovir (RV521), an Inhibitor of Respiratory Syncytial Virus Fusion. J Med Chem. 2021 Apr 8;64(7):3658-3676. View Source
